AFM24

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H40Cl3N5O11S |

|---|---|

Molecular Weight |

953.2 g/mol |

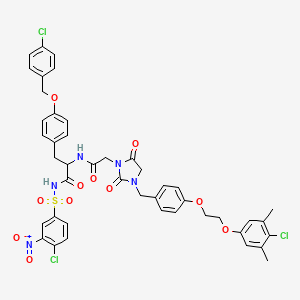

IUPAC Name |

2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide |

InChI |

InChI=1S/C44H40Cl3N5O11S/c1-27-19-35(20-28(2)42(27)47)62-18-17-61-33-13-7-30(8-14-33)23-50-25-41(54)51(44(50)56)24-40(53)48-38(43(55)49-64(59,60)36-15-16-37(46)39(22-36)52(57)58)21-29-5-11-34(12-6-29)63-26-31-3-9-32(45)10-4-31/h3-16,19-20,22,38H,17-18,21,23-26H2,1-2H3,(H,48,53)(H,49,55) |

InChI Key |

BBCRCNRTBDZUKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCCOC2=CC=C(C=C2)CN3CC(=O)N(C3=O)CC(=O)NC(CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

AFM24 mechanism of action in EGFR-positive tumors

An In-depth Technical Guide on the Mechanism of Action of AFM24 in EGFR-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel tetravalent, bispecific innate cell engager (ICE®) developed to target Epidermal Growth Factor Receptor (EGFR)-positive solid tumors.[1][2][3] Its unique mechanism of action redirects the body's innate immune system, specifically Natural Killer (NK) cells and macrophages, to attack cancer cells.[4][5] This approach is designed to overcome limitations of current EGFR-targeted therapies, such as resistance due to downstream mutations in signaling pathways (e.g., KRAS, BRAF) and toxicities associated with EGFR signaling inhibition in healthy tissues. Preclinical and clinical data suggest that this compound is a promising therapeutic agent, demonstrating potent anti-tumor activity irrespective of EGFR expression levels and the mutational status of the tumor.

Molecular Architecture and Targeting

This compound is an IgG1-scFv fusion antibody. It possesses four binding sites: two for the human CD16A (FcγRIIIA) receptor on innate immune cells and two for EGFR on tumor cells. This tetravalent design enhances its avidity and provides robust binding to both target and effector cells. This compound was generated using Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.

A critical feature of this compound is that its binding site on CD16A is distinct from the Fc binding site for immunoglobulin G (IgG). This minimizes competition with the high concentration of circulating IgG in the blood, ensuring sustained engagement of NK cells and macrophages.

Core Mechanism of Action: Bridging Innate Immunity to Cancer

The primary mechanism of action of this compound is the formation of an immunological synapse between CD16A-expressing innate immune cells and EGFR-expressing tumor cells. This bridging action triggers two key cytotoxic processes:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells, this compound activates them to release cytotoxic granules containing perforin and granzymes, leading to the lysis of the targeted tumor cell.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): this compound also engages CD16A on macrophages, stimulating them to engulf and destroy opsonized tumor cells.

Importantly, this compound's anti-tumor activity is independent of EGFR signaling pathway inhibition. This means its efficacy is not compromised by mutations in downstream signaling molecules like KRAS and BRAF, which are common resistance mechanisms to conventional EGFR inhibitors.

Quantitative Preclinical Data

Binding Affinities

This compound demonstrates high-affinity binding to both CD16A on immune cells and EGFR on various tumor cell lines.

| Target | Cell Type | Condition | Mean KD (nM) | Reference |

| CD16A | NK Cells | In absence of competing IgG | 6.2 ± 2.0 | |

| NK Cells | In presence of polyclonal IgG | 11.8 ± 4.3 | ||

| EGFR | Various Tumor Cell Lines | - | <100 |

In Vitro Cytotoxicity (ADCC)

This compound induces potent ADCC across a range of EGFR-expressing tumor cell lines, irrespective of their EGFR expression levels or KRAS/BRAF mutational status.

| Cell Line | EGFR Expression | KRAS/BRAF Mutation | Mean EC50 (pM) | Reference |

| DK-MG | High | Wild-Type | 0.7 ± 0.4 | |

| A-431 | High | Wild-Type | 1.9 ± 1.5 | |

| HCT-116 | Low | KRAS G13D | 3.3 | |

| LoVo | - | KRAS G13D, BRAF V600E | 3.4 ± 0.6 | |

| HT-29 | - | BRAF V600E | 3.3 ± 2.2 | |

| A-549 | Intermediate | KRAS G12S | 5.1 ± 2.8 | |

| Panc 08.13 | - | KRAS G12D | 5.7 ± 3.6 | |

| COLO-205 | - | BRAF V600E | 30.4 ± 25.6 | |

| SW-982 | Intermediate | Wild-Type | 47.7 ± 19.0 |

Key Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay quantifies the ability of this compound to induce NK cell-mediated lysis of tumor cells.

Methodology:

-

Target Cell Preparation: EGFR-positive tumor cells are labeled with Calcein-AM, a fluorescent dye that is retained within live cells.

-

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and NK cells are enriched.

-

Co-culture: Labeled target cells and effector NK cells are co-cultured at a specific effector-to-target (E:T) ratio (e.g., 5:1) in the presence of serial dilutions of this compound or control antibodies.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.

-

Measurement: The amount of calcein released into the supernatant from lysed cells is quantified using a fluorescence plate reader.

-

Data Analysis: The percentage of specific lysis is calculated, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) values.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

This assay measures the ability of this compound to mediate the phagocytosis of tumor cells by macrophages.

Methodology:

-

Macrophage Differentiation: Monocytes are isolated from PBMCs and differentiated into macrophages in vitro using M-CSF.

-

Target Cell Labeling: EGFR-positive tumor cells are labeled with a fluorescent dye (e.g., CMFDA).

-

Co-culture: Macrophages and labeled tumor cells are co-cultured (e.g., at an E:T ratio of 5:1) with this compound or control antibodies for a set duration (e.g., 4 hours).

-

Analysis by Flow Cytometry: Phagocytosis is quantified by measuring the percentage of macrophages that have become fluorescent due to the engulfment of labeled tumor cells.

In Vivo Efficacy and Safety

Preclinical In Vivo Models

In xenograft mouse models using human EGFR-positive tumor cell lines and adoptively transferred human NK cells, this compound demonstrated a significant, dose-dependent reduction in tumor growth compared to controls.

Safety and Tolerability

Toxicology studies in cynomolgus monkeys showed that this compound was well-tolerated up to high doses (75 mg/kg weekly). Notably, the typical skin toxicities associated with EGFR-inhibiting antibodies were not observed, which is consistent with this compound's mechanism of action that does not rely on blocking EGFR signaling. A transient, manageable elevation of IL-6 was observed post-infusion.

Clinical Development and Efficacy

This compound is being evaluated in clinical trials both as a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.

This compound in Combination with Atezolizumab (this compound-102 trial)

This combination therapy has shown promising clinical activity in heavily pretreated patients with advanced or metastatic EGFR-expressing solid malignancies, including non-small cell lung cancer (NSCLC).

| Patient Cohort | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| EGFR wild-type NSCLC (n=15) | - | 73.3% | 5.9 months | |

| EGFR wild-type NSCLC (n=33, PPS) | 21% | 76% | 5.6 months | |

| EGFR mutant NSCLC (n=17, PPS) | 24% | 71% | 5.6 months |

The combination has been generally well-tolerated, with common adverse events including manageable infusion-related reactions.

Conclusion

This compound represents a highly differentiated immuno-oncology approach for the treatment of EGFR-positive solid tumors. By specifically engaging the innate immune system to induce ADCC and ADCP, it provides a potent anti-tumor effect that is independent of EGFR signaling pathways and their mutational status. This mechanism offers the potential to overcome resistance to current EGFR-targeted therapies and provides a favorable safety profile, avoiding the characteristic toxicities of EGFR inhibitors. Ongoing clinical trials continue to explore the full therapeutic potential of this compound, both as a monotherapy and in combination regimens, for patients with difficult-to-treat cancers.

References

- 1. Affimed Announces Publication of Comprehensive Preclinical Data Demonstrating the Therapeutic Potential of this compound in EGFR-expressing Tumors - BioSpace [biospace.com]

- 2. This compound in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors: Phase 1/2a study design and rationale. - ASCO [asco.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

Unraveling AFM24: A Technical Guide to a Bispecific Innate Cell Engager

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFM24 is a tetravalent, bispecific antibody construct engineered to engage the innate immune system for the targeted destruction of tumor cells expressing the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of this compound's structure, mechanism of action, and preclinical validation. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate a deeper understanding and replication of pivotal studies. Visualizations of the antibody's structure and its mode of action are provided to clarify complex biological processes.

Structure of the this compound Bispecific Antibody

This compound is a tetravalent bispecific IgG1-single-chain variable fragment (scFv) fusion antibody.[1][2] Its design is based on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform. The molecule consists of a human IgG1 antibody backbone that targets CD16A, an activating receptor expressed on Natural Killer (NK) cells and macrophages.[1][2] Fused to the C-terminus of each heavy chain of this anti-CD16A antibody is a single-chain variable fragment (scFv) that specifically binds to human EGFR.[2] To prevent off-target effects, the Fc region of the IgG1 backbone has been silenced through amino acid substitutions to abolish its effector functions. This tetravalent design allows for two binding sites for CD16A and two for EGFR, promoting high-avidity binding to both immune effector cells and tumor target cells.

Mechanism of Action

This compound functions as an innate cell engager, creating a cytotoxic bridge between immune effector cells and EGFR-expressing tumor cells. The anti-CD16A domains of this compound bind with high affinity to CD16A receptors on NK cells and macrophages. Simultaneously, the anti-EGFR scFv domains bind to EGFR on the surface of tumor cells. This dual binding crosslinks the immune cell with the cancer cell, leading to the activation of the immune cell's cytotoxic machinery.

Activated NK cells release cytotoxic granules containing perforin and granzymes, inducing apoptosis in the target tumor cell through a process known as Antibody-Dependent Cellular Cytotoxicity (ADCC). Similarly, this compound engagement of macrophages triggers Antibody-Dependent Cellular Phagocytosis (ADCP), where the macrophage engulfs and destroys the tumor cell. A key feature of this compound's mechanism is its independence from EGFR signaling pathways. This allows it to be effective against tumors with resistance mutations in the EGFR pathway, such as KRAS or BRAF mutations.

References

AFM24: A Technical Deep Dive into its Binding Affinity for CD16A and EGFR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of AFM24, a novel tetravalent bispecific antibody, to its dual targets: the CD16A receptor on innate immune cells and the Epidermal Growth Factor Receptor (EGFR) on tumor cells. Through a comprehensive review of available preclinical data, this document provides a detailed summary of binding affinities, the experimental methodologies used for their determination, and the subsequent signaling pathways activated by this engagement.

Quantitative Analysis of Binding Affinity

This compound has been engineered to exhibit high-affinity binding to both CD16A and EGFR, facilitating the recruitment of natural killer (NK) cells and macrophages to EGFR-expressing tumors. The binding affinities have been quantitatively assessed, primarily through flow cytometry, and are summarized below.

Binding Affinity to CD16A

This compound demonstrates a strong, low nanomolar binding affinity for the CD16A receptor on human NK cells and macrophages.[1][2][3] A key feature of this compound is its ability to bind to a distinct epitope on CD16A that does not overlap with the Fc binding site. This results in minimal competition from circulating immunoglobulin G (IgG), a significant advantage over conventional monoclonal antibodies.[4]

| Effector Cell Type | Condition | Mean Dissociation Constant (KD) [nM] |

| Human NK Cells | In the absence of competing IgG | 6.2 ± 2.0[5] |

| Human NK Cells | In the presence of 10 mg/mL polyclonal human serum IgG | 11.8 ± 4.3 |

| Human Macrophages | - | 13.4 ± 11.2 |

Binding Affinity to EGFR

This compound binds to EGFR on various tumor cell lines with affinities in the nanomolar range. The apparent binding affinity has been shown to correlate with the level of EGFR expression on the tumor cells.

| Tumor Cell Line | EGFR Expression Level | Apparent Dissociation Constant (KD) [nM] |

| DK-MG (Glioma) | High | 2.6 ± 1.2 |

| HCT-116 (Colorectal) | Low | 89.8 ± 63 |

| Various Tumor Cell Lines | - | <100 |

Experimental Protocols

The binding affinities of this compound to CD16A and EGFR have been primarily determined using flow cytometry-based assays.

Determination of Binding Affinity to CD16A on NK Cells and Macrophages

Objective: To quantify the binding affinity (KD) of this compound to CD16A on the surface of human NK cells and macrophages.

Methodology:

-

Cell Preparation: Primary human NK cells or in vitro differentiated human macrophages are isolated and prepared.

-

Incubation: The effector cells are incubated with increasing concentrations of this compound or control antibodies. For experiments assessing the impact of competing IgG, physiological concentrations (e.g., 10 mg/mL) of polyclonal human serum IgG are included during this step. The incubation is typically performed at 37°C.

-

Detection: Cell surface-bound this compound is detected using a secondary antibody conjugated to a fluorophore (e.g., FITC-conjugated goat anti-mouse IgG that recognizes an anti-AFM24 monoclonal antibody).

-

Data Acquisition: The median fluorescence intensity (MFI) of the stained cells is measured using a flow cytometer.

-

Data Analysis: The KD values are calculated by non-linear regression analysis of the binding curves generated by plotting the MFI against the concentration of this compound.

Determination of Apparent Binding Affinity to EGFR on Tumor Cells

Objective: To determine the apparent binding affinity of this compound to EGFR expressed on various tumor cell lines.

Methodology:

-

Cell Culture: EGFR-positive tumor cell lines with varying EGFR expression levels are cultured under standard conditions.

-

Incubation: The tumor cells are incubated with increasing concentrations of this compound at 37°C.

-

Detection and Data Acquisition: Similar to the CD16A binding assay, the amount of bound this compound is quantified by flow cytometry using a fluorescently labeled secondary antibody.

-

Data Analysis: The apparent KD values are determined by non-linear regression of the resulting binding curves.

Signaling Pathways and Mechanism of Action

This compound's dual engagement of CD16A and EGFR initiates a potent anti-tumor response primarily through Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) by NK cells and Antibody-Dependent Cellular Phagocytosis (ADCP) by macrophages.

This compound-Mediated ADCC by NK Cells

Upon binding to CD16A on NK cells and EGFR on tumor cells, this compound crosslinks the two cells, leading to the activation of the NK cell. This activation triggers the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.

This compound-Mediated ADCP by Macrophages

Similarly, the crosslinking of macrophages and tumor cells via this compound binding to CD16A and EGFR, respectively, activates the macrophage to engulf and destroy the tumor cell through phagocytosis.

Impact on EGFR Signaling

While the primary mechanism of action of this compound is the engagement of innate immune cells, it also has a modest inhibitory effect on EGFR signaling. This compound has been shown to reduce EGF-mediated EGFR phosphorylation in a dose-dependent manner. However, this inhibition is significantly less potent compared to dedicated EGFR inhibitors like cetuximab, which is thought to contribute to this compound's favorable safety profile, particularly regarding skin toxicities.

Conclusion

This compound is a potent innate cell engager that demonstrates high-affinity binding to both CD16A and EGFR. Its unique binding characteristics, particularly its minimal competition with serum IgG for CD16A binding, allow for efficient and robust activation of NK cells and macrophages against EGFR-expressing tumor cells. The primary mechanisms of action, ADCC and ADCP, are triggered by the dual engagement of these receptors, leading to tumor cell destruction. While this compound does exhibit a modest inhibitory effect on EGFR signaling, its primary therapeutic potential lies in its ability to harness the cytotoxic power of the innate immune system. This comprehensive understanding of this compound's binding properties and mechanism of action is crucial for its continued development and clinical application in the treatment of EGFR-positive solid tumors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Bispecific antibodies targeting EGFR/Notch enhance the response to talazoparib by decreasing tumour-initiating cell frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of this compound, a novel CD16A-specific innate immune cell engager targeting EGFR-positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient inhibition of EGFR signalling and of tumour growth by antagonistic anti-EGFR Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

Unveiling AFM24: A Technical Guide to a Tetravalent Innate Cell Engager

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) developed on Affimed's proprietary Redirected Optimized Cell Killing (ROCK®) platform.[1][2][3] It is engineered to concurrently target the epidermal growth factor receptor (EGFR) on solid tumor cells and the CD16A receptor on innate immune cells, primarily Natural Killer (NK) cells and macrophages.[2][4] This dual-targeting mechanism redirects the cytotoxic potential of the innate immune system towards EGFR-expressing cancers. Unlike traditional EGFR inhibitors, this compound's primary mode of action is not the inhibition of EGFR signaling but rather the potent induction of antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). This technical guide provides an in-depth overview of the molecular characteristics, mechanism of action, and key experimental data for this compound.

Molecular Architecture

This compound is a tetravalent, bispecific IgG1-single-chain variable fragment (scFv) fusion antibody. Its structure consists of a human IgG1 antibody with specificity for human CD16A, where two anti-EGFR scFv domains are fused to the C-terminus of the IgG heavy chains. The IgG1 Fc region has been silenced through amino acid substitutions to abolish Fc-mediated effector functions. This design results in a molecule with two binding sites for CD16A and two for EGFR, enabling high avidity binding to both target cells and effector cells.

Mechanism of Action

This compound functions by forming a cytotoxic synapse between innate immune cells and EGFR-positive tumor cells. The anti-CD16A arms of the antibody bind with high affinity to NK cells and macrophages, while the anti-EGFR scFv domains bind to the tumor cells. This crosslinking activates the effector cells, leading to the destruction of the cancer cells through two primary mechanisms:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Upon engagement of CD16A on NK cells, a signaling cascade is initiated, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound opsonizes the tumor cells, marking them for engulfment and destruction by the macrophages.

A key feature of this compound is its ability to bind to a distinct epitope on CD16A that does not overlap with the binding site for the Fc portion of human IgG. This allows this compound to effectively engage NK cells and macrophages even in the presence of high concentrations of circulating IgG.

dot

Caption: this compound bridges innate immune cells and tumor cells, leading to ADCC and ADCP.

Quantitative Data Summary

Binding Affinities

The binding affinities of this compound to CD16A on immune effector cells and to EGFR on various tumor cell lines have been characterized by flow cytometry.

| Target | Cell Type | KD (nM) | Reference |

| CD16A | Human NK Cells | 11.8 ± 4.3 | |

| Human Macrophages | 13.4 ± 11.2 | ||

| EGFR | DK-MG (Glioblastoma) | High Affinity | |

| Various Tumor Cell Lines | Nanomolar Range |

In Vitro Cytotoxicity (ADCC)

The potency of this compound in mediating NK cell-dependent ADCC against a panel of EGFR-expressing tumor cell lines was determined using calcein-release assays.

| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Status | EC50 (pM) | Reference |

| DK-MG | Glioblastoma | High | WT/WT | 0.7 ± 0.4 | |

| A-431 | Epidermoid Carcinoma | Very High | WT/WT | 1.9 ± 1.5 | |

| A-549 | Lung Carcinoma | High | KRAS mut | 5.1 ± 2.8 | |

| HCT-116 | Colorectal Carcinoma | Low | KRAS mut | 3.3 | |

| COLO205 | Colorectal Carcinoma | Low | BRAF mut | 30.4 ± 25.6 | |

| HT-29 | Colorectal Carcinoma | Low | BRAF mut | 3.3 ± 2.2 | |

| LoVo | Colorectal Carcinoma | Low | KRAS/BRAF mut | 3.4 ± 0.6 | |

| Panc 08.13 | Pancreatic Carcinoma | Low | KRAS mut | 5.7 ± 3.6 | |

| SW-982 | Synovial Sarcoma | Medium | WT/WT | 47.7 ± 19.0 |

Importantly, the cytotoxic potency of this compound does not correlate with the level of EGFR expression on the tumor cells.

Experimental Protocols

Cell Binding Assays (Flow Cytometry)

Objective: To determine the binding affinity of this compound to CD16A on immune cells and EGFR on tumor cells.

Methodology:

-

Cell Preparation: Isolate primary human NK cells or macrophages, or culture EGFR-expressing tumor cell lines.

-

Incubation: Incubate a fixed number of cells with increasing concentrations of this compound or control antibodies at 37°C. For CD16A binding on NK cells, assays can be performed in the presence or absence of physiological concentrations (e.g., 10 mg/mL) of polyclonal human serum IgG to assess competition.

-

Staining: After incubation, wash the cells to remove unbound antibody. For unlabeled primary antibodies, a secondary fluorescently labeled anti-human IgG antibody is added. If biotinylated antibodies are used, a fluorescently labeled streptavidin conjugate is used for detection.

-

Data Acquisition: Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI), which corresponds to the amount of bound antibody.

-

Data Analysis: Plot the MFI against the antibody concentration and use non-linear regression to calculate the dissociation constant (KD).

dot

Caption: Workflow for determining this compound binding affinity using flow cytometry.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Calcein-Release)

Objective: To quantify the ability of this compound to induce NK cell-mediated lysis of tumor cells.

Methodology:

-

Target Cell Labeling: Label the EGFR-expressing target tumor cells with Calcein-AM, a fluorescent dye that is retained in the cytoplasm of living cells.

-

Co-culture: Co-culture the labeled target cells with primary human NK cells (effector cells) at a specific effector-to-target (E:T) ratio (e.g., 5:1).

-

Treatment: Add serial dilutions of this compound or control antibodies to the co-culture.

-

Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

-

Measurement: After incubation, centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent) controls. Determine the EC50 value by plotting the percentage of specific lysis against the antibody concentration.

dot

Caption: Protocol for measuring this compound-mediated ADCC via calcein release.

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To assess the ability of this compound to mediate macrophage phagocytosis of tumor cells.

Methodology:

-

Macrophage Differentiation: Differentiate human macrophages from peripheral blood mononuclear cells (PBMCs) by in vitro culture with macrophage colony-stimulating factor (M-CSF).

-

Target Cell Labeling: Label the EGFR-expressing target tumor cells with a fluorescent dye such as CMFDA.

-

Co-culture: Co-culture the labeled target cells with the differentiated macrophages at a specific E:T ratio (e.g., 5:1).

-

Treatment: Add this compound or control antibodies at various concentrations.

-

Incubation: Incubate the co-culture for a defined period (e.g., 4 hours).

-

Analysis by Flow Cytometry: Stain the cells with a macrophage-specific marker (e.g., anti-CD11b). Quantify the percentage of macrophages that have phagocytosed the target cells by identifying the double-positive (e.g., CMFDA+ and CD11b+) population.

-

Data Analysis: Express the results as the percentage of phagocytosis or fold induction over the control without antibody.

dot

Caption: Workflow for the in vitro ADCP assay.

Signaling Pathways

CD16A Signaling in Innate Immune Cells

Engagement of CD16A by this compound on NK cells and macrophages initiates an intracellular signaling cascade that leads to cellular activation. While the detailed downstream signaling of this compound is an area of ongoing investigation, the general CD16A pathway involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within associated signaling subunits (e.g., CD3ζ and FcεRIγ). This triggers a cascade involving Syk and ZAP70 kinases, leading to the activation of downstream pathways such as the PLCγ-Ca2+ and MAPK pathways, ultimately resulting in the release of cytotoxic granules and cytokine production.

dot

Caption: Simplified CD16A signaling pathway upon this compound engagement.

Impact on EGFR Signaling

A distinguishing feature of this compound is that its primary mechanism of action is independent of EGFR signaling inhibition. Preclinical studies have shown that while this compound can reduce EGF-mediated EGFR phosphorylation to some extent, it does not lead to a complete blockade of the pathway. This is a significant departure from traditional anti-EGFR monoclonal antibodies and tyrosine kinase inhibitors. The lack of strong EGFR signaling inhibition is thought to contribute to the favorable safety profile of this compound, particularly the absence of typical EGFR inhibitor-related toxicities like skin rash.

Conclusion

This compound represents a promising immunotherapeutic approach for the treatment of EGFR-expressing solid tumors. Its tetravalent, bispecific design allows for high-avidity binding to both tumor cells and innate immune effector cells, leading to potent and efficient tumor cell lysis via ADCC and ADCP. The mechanism of action, which is independent of EGFR signaling inhibition, suggests that this compound may be effective in patient populations resistant to current EGFR-targeted therapies and may offer an improved safety profile. The data summarized in this guide provide a solid foundation for the ongoing clinical development of this compound as a monotherapy and in combination with other anti-cancer agents.

References

- 1. Safety testing of monoclonal antibodies in non-human primates: Case studies highlighting their impact on human risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.pasteur.fr [research.pasteur.fr]

- 3. Bioassay Development for Bispecific Antibodies—Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. affimed.com [affimed.com]

Unraveling the Mechanism of AFM24: A Technical Guide to its Interaction with NK Cells and Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM24 is a next-generation, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the cytotoxic power of the innate immune system with tumor cells expressing the epidermal growth factor receptor (EGFR). This document provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its interactions with natural killer (NK) cells and macrophages. Through a comprehensive review of preclinical and clinical data, this guide details the molecular engagement, cellular responses, and the experimental methodologies used to elucidate these interactions.

Core Mechanism of Action

This compound is engineered to simultaneously bind to two key cell surface proteins: CD16A, an activating Fc receptor expressed on NK cells and macrophages, and EGFR, a receptor tyrosine kinase frequently overexpressed on a variety of solid tumors.[1][2][3] This dual-targeting mechanism effectively forms a synapse between the innate immune effector cell and the cancer cell, triggering potent anti-tumor responses.

The design of this compound as a tetravalent antibody, with two binding sites for both CD16A and EGFR, enhances its avidity and promotes robust and sustained binding to both cell types. A key feature of this compound is that its binding to CD16A is independent of the Fc-binding site, which minimizes competition with circulating immunoglobulin G (IgG) in the blood. Furthermore, this compound's anti-tumor activity is not dependent on inhibiting EGFR signaling pathways, allowing it to be effective against tumors with downstream mutations in genes like KRAS and BRAF that confer resistance to traditional EGFR inhibitors.

Interaction with Natural Killer (NK) Cells

Upon binding to CD16A on NK cells and EGFR on tumor cells, this compound potently induces Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). This process involves the release of cytotoxic granules from the NK cell, containing perforin and granzymes, which induce apoptosis in the target tumor cell. Clinical studies have shown that this compound treatment leads to the activation of NK cells, as evidenced by the upregulation of activation markers such as CD69 and the proliferation marker Ki-67. Interestingly, a transient decrease in circulating NK cells has been observed, potentially indicating their migration into the tumor microenvironment.

Interaction with Macrophages

In addition to its effects on NK cells, this compound also engages macrophages through CD16A binding, leading to Antibody-Dependent Cellular Phagocytosis (ADCP). This process involves the engulfment and subsequent degradation of the tumor cell by the macrophage. Preclinical studies have demonstrated that this compound can induce robust phagocytosis of EGFR-expressing tumor cells by different macrophage subtypes. This activity is crucial, especially in the context of the tumor microenvironment, which is often infiltrated with macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of this compound's binding affinities and functional activities.

Table 1: Binding Affinity of this compound

| Target | Cell Type | Method | Affinity (KD) | Reference |

| CD16A | NK Cells | Flow Cytometry | Low nanomolar range | |

| CD16A | Macrophages | Flow Cytometry | 13.4 ± 11.2 nM | |

| EGFR | Various Tumor Cell Lines | Not Specified | Nanomolar range (<100 nM) |

Table 2: this compound-mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) against Various Tumor Cell Lines

| Cell Line | Tumor Type | EGFR Expression | KRAS/BRAF Status | ADCC Potency (EC50, pM) | Efficacy (Emax, %) | Reference |

| DK-MG | Glioblastoma | High | Not Specified | 0.7 ± 0.4 | 92.9 ± 19.3 | |

| SW-982 | Synovial Sarcoma | Intermediate | Not Specified | 47.7 ± 19.0 | Not Specified | |

| LoVo | Colorectal Cancer | Low | KRAS/BRAF mutated | Not Specified | 21.2 | |

| HCT-116 | Colorectal Cancer | Low | KRAS mutated | Not Specified | Not Specified |

Note: The potency and efficacy of this compound-mediated ADCC did not show a direct correlation with the level of EGFR expression on the tumor cells.

Table 3: this compound-mediated Antibody-Dependent Cellular Phagocytosis (ADCP)

| Target Cell Line | EGFR Expression | Fold Increase in ADCP (vs. no antibody) | Reference |

| DK-MG | High | 7.1 | |

| HCT-116 | Low | 11.7 |

Table 4: Cytokine Release Profile

| Cytokine | In Vitro (Human PBMCs) | In Vivo (Cynomolgus Monkeys) | Clinical Studies (Patients) | Reference |

| IL-6 | Detected | Transient elevation, returned to baseline within 24 hours | Not upregulated | |

| IFNγ | Detected | Not Specified | Increased at doses ≥160 mg | |

| TNFα | Detected | Not Specified | Increased at doses ≥160 mg |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the interaction of this compound with NK cells and macrophages.

Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay

Objective: To quantify the ability of this compound to induce NK cell-mediated lysis of EGFR-expressing tumor cells.

Methodology: A calcein-release assay is a standard method used.

-

Target Cell Preparation:

-

EGFR-expressing tumor cells are harvested and washed.

-

Cells are labeled with a fluorescent dye, Calcein-AM, which becomes fluorescent upon cleavage by intracellular esterases in live cells.

-

-

Effector Cell Preparation:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

-

NK cells are enriched from the PBMC population.

-

-

Co-culture and Lysis Measurement:

-

Calcein-labeled target cells are co-cultured with effector NK cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

-

Increasing concentrations of this compound or control antibodies are added to the co-culture.

-

The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.

-

The amount of calcein released into the supernatant from lysed cells is measured using a fluorescence plate reader.

-

Percentage of specific lysis is calculated relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

-

EC50 values (the concentration of antibody required to induce 50% of the maximal specific lysis) are determined by non-linear regression analysis.

-

Antibody-Dependent Cellular Phagocytosis (ADCP) Assay

Objective: To measure the capacity of this compound to promote macrophage-mediated phagocytosis of tumor cells.

Methodology: Flow cytometry-based assays are commonly employed.

-

Macrophage Differentiation:

-

Monocytes are isolated from healthy donor PBMCs.

-

Monocytes are differentiated into macrophages by culturing them in the presence of macrophage colony-stimulating factor (M-CSF).

-

-

Target Cell Labeling:

-

EGFR-expressing tumor cells are labeled with a fluorescent dye such as CMFDA (CellTracker™ Green) or a pH-sensitive dye that fluoresces in the acidic environment of the phagosome.

-

-

Co-culture and Phagocytosis:

-

Differentiated macrophages are co-cultured with the fluorescently labeled tumor cells at a specific E:T ratio.

-

This compound or control antibodies are added to the co-culture.

-

The cells are incubated for a period (e.g., 4 hours) to allow for phagocytosis.

-

-

Flow Cytometry Analysis:

-

Cells are harvested and stained with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b).

-

The percentage of macrophages that have engulfed tumor cells (double-positive for the macrophage marker and the target cell label) is quantified by flow cytometry.

-

The fold-increase in phagocytosis is calculated relative to a no-antibody control.

-

NK Cell Activation Assay

Objective: To assess the activation status of NK cells following this compound treatment.

Methodology: Flow cytometry is used to measure the expression of activation markers.

-

Sample Collection: Peripheral blood samples are collected from patients at baseline and at various time points after this compound administration.

-

Cell Staining:

-

PBMCs are isolated from the blood samples.

-

The cells are stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers to identify NK cells (e.g., CD3-, CD56+) and activation markers (e.g., CD69, Ki-67).

-

-

Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

The percentage of NK cells expressing the activation markers is quantified.

-

Cytokine Release Assay

Objective: To measure the levels of cytokines released by immune cells in response to this compound.

Methodology:

-

In Vitro:

-

Human PBMCs are co-cultured with EGFR-expressing tumor cells in the presence of varying concentrations of this compound.

-

After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

The concentrations of various cytokines (e.g., IL-6, IFNγ, TNFα) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

-

In Vivo/Clinical:

-

Serum samples are collected from cynomolgus monkeys or patients at different time points before and after this compound administration.

-

Cytokine levels in the serum are quantified using appropriate immunoassays.

-

Visualizing the Interactions of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms and experimental workflows described in this guide.

Caption: Mechanism of Action of this compound.

Caption: ADCC Assay Experimental Workflow.

References

Unraveling the Mode of Action of AFM24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFM24 is a first-in-class, tetravalent, bispecific innate cell engager (ICE®) designed to treat epidermal growth factor receptor (EGFR)-expressing solid tumors.[1] Its novel mechanism of action circumvents the limitations of current EGFR-targeting therapies by redirecting the body's innate immune system to attack cancer cells, irrespective of their EGFR mutational status.[2][3] This technical guide provides an in-depth exploration of the distinguishing features of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism: Bridging Innate Immunity and Tumor Cells

This compound is engineered to simultaneously bind to two key targets:

-

CD16A (FcγRIIIa): A potent activating receptor expressed on natural killer (NK) cells and macrophages.[2]

-

EGFR: A clinically validated tumor antigen frequently overexpressed on a variety of solid tumors.[4]

This dual-targeting capability forms a physical bridge between innate immune effector cells and EGFR-positive tumor cells. The tetravalent structure of this compound, featuring two binding sites for each target, enhances its avidity, leading to robust and sustained engagement.

The primary modes of action triggered by this engagement are:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK cells, this compound potently activates these cells to release cytotoxic granules, inducing apoptosis in the targeted tumor cells.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound stimulates these phagocytic cells to engulf and destroy EGFR-expressing tumor cells.

A key distinguishing feature of this compound is that its anti-tumor activity is independent of inhibiting the EGFR signaling pathway. This allows it to be effective against tumors with resistance-conferring mutations in downstream signaling components like KRAS and BRAF.

Quantitative Analysis of this compound's Biological Activity

The efficacy of this compound has been quantified through various preclinical and clinical studies. The following tables summarize key quantitative data regarding its binding affinity and cytotoxic potency.

Table 1: Binding Affinity of this compound

| Target | Cell Type/Molecule | Method | Affinity (KD) | Reference |

| CD16A | NK cells | Flow Cytometry | 6.2 ± 2.0 nM (without IgG) | |

| 11.8 ± 4.3 nM (with polyclonal IgG) | ||||

| EGFR | Various tumor cell lines | Not Specified | Nanomolar range (<100 nM) |

Table 2: In Vitro Cytotoxicity (ADCC) of this compound against EGFR-Expressing Tumor Cell Lines

| Cell Line | Tumor Type | KRAS/BRAF Status | EC50 (pM) | Emax (%) | Reference |

| DK-MG | Glioblastoma | Not Specified | Not Specified | 92.9 ± 19.3 | |

| HCT-116 | Colorectal Carcinoma | KRAS mutant | Not Specified | Not Specified | |

| LoVo | Colorectal Carcinoma | Not Specified | Not Specified | 21.2 | |

| MCF-7 | Breast Cancer | Not Specified | Picomolar range | Not Specified | |

| Various | Various | Not Specified | 0.7 ± 0.4 to 47.7 ± 19.0 | Not Specified |

Visualizing the Molecular and Experimental Landscape

To further elucidate the mechanisms and methodologies associated with this compound, the following diagrams are provided.

Caption: this compound's mechanism of action, bridging innate immune cells with a tumor cell.

Caption: Workflow for an in vitro ADCC cytotoxicity assay.

Caption: Logical flow from this compound's features to its therapeutic effect.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's properties, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in mediating NK cell-dependent lysis of EGFR-positive tumor cells.

Materials:

-

EGFR-expressing target tumor cell lines (e.g., DK-MG, HCT-116).

-

Calcein-AM fluorescent dye.

-

Primary human NK cells (isolated from healthy donor PBMCs).

-

This compound antibody.

-

Culture medium and supplements.

-

96-well plates.

-

Fluorescence plate reader.

Methodology:

-

Target Cell Labeling:

-

Harvest target tumor cells and wash them with PBS.

-

Resuspend cells in culture medium containing Calcein-AM at a final concentration of 10 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Wash the cells three times with culture medium to remove excess dye.

-

Resuspend the labeled cells at a concentration of 1x105 cells/mL.

-

-

Effector Cell Preparation:

-

Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.

-

Resuspend the purified NK cells in culture medium at a concentration of 5x105 cells/mL to achieve an Effector:Target (E:T) ratio of 5:1.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in culture medium.

-

In a 96-well plate, add 50 µL of the labeled target cell suspension to each well.

-

Add 50 µL of the appropriate this compound dilution to the wells.

-

Add 100 µL of the NK cell suspension to each well.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).

-

-

Incubation and Measurement:

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

-

Plot the percentage of specific lysis against the log of the this compound concentration.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Protocol 2: Flow Cytometry-Based Binding Assay

Objective: To determine the binding affinity (KD) of this compound to CD16A on NK cells and EGFR on tumor cells.

Materials:

-

Target cells (primary human NK cells or EGFR+ tumor cell lines).

-

This compound antibody.

-

Fluorescently labeled secondary antibody (if this compound is not directly labeled).

-

Flow cytometry buffer (e.g., PBS with 2% FBS).

-

Flow cytometer.

Methodology:

-

Cell Preparation:

-

Harvest and wash the target cells.

-

Resuspend the cells in flow cytometry buffer at a concentration of 1x106 cells/mL.

-

-

Staining:

-

Prepare serial dilutions of this compound in flow cytometry buffer.

-

Add 100 µL of cell suspension to each tube.

-

Add 100 µL of the appropriate this compound dilution to each tube.

-

Incubate for 1 hour on ice, protected from light.

-

Wash the cells twice with flow cytometry buffer.

-

If using an unlabeled primary antibody, resuspend the cells in 100 µL of a fluorescently labeled secondary antibody solution and incubate for 30 minutes on ice.

-

Wash the cells twice with flow cytometry buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in 500 µL of flow cytometry buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Determine the median fluorescence intensity (MFI) for each sample.

-

Plot the MFI against the log of the this compound concentration.

-

Calculate the KD value by fitting the data to a one-site binding (hyperbola) equation.

-

Conclusion

This compound represents a significant advancement in cancer immunotherapy with its unique mode of action that effectively harnesses the innate immune system. Its ability to potently induce ADCC and ADCP against a broad range of EGFR-expressing tumors, independent of their mutational status, positions it as a promising therapeutic candidate for patients who have exhausted other treatment options. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to further understand and develop this innovative class of innate cell engagers.

References

Foundational Research on AFM24: A Bispecific Innate Cell Engager for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFM24 is a novel, tetravalent, bispecific innate cell engager (ICE®) designed to bridge the innate immune system with tumor cells for targeted destruction. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. This compound co-engages CD16A on natural killer (NK) cells and macrophages, and the epidermal growth factor receptor (EGFR) on solid tumor cells. This dual targeting strategy redirects the cytotoxic capabilities of the innate immune system to eliminate cancer cells through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). A key feature of this compound is its activity independent of EGFR signaling pathways, offering a potential therapeutic option for patients with tumors resistant to conventional EGFR inhibitors.

Mechanism of Action: Bridging Innate Immunity and Tumor Cells

This compound is a tetravalent, bispecific antibody construct with two binding sites for CD16A and two for EGFR.[1][2] CD16A is an activating Fc receptor expressed on the surface of NK cells and macrophages.[1][3] EGFR is a receptor tyrosine kinase frequently overexpressed in various solid tumors and plays a role in cell proliferation and survival.[1]

By simultaneously binding to CD16A on innate immune cells and EGFR on tumor cells, this compound creates an immunological synapse, effectively redirecting the cytotoxic machinery of NK cells and the phagocytic activity of macrophages towards the tumor. This mechanism of action leads to tumor cell lysis via two primary pathways:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Engagement of CD16A on NK cells by this compound, which is cross-linked to an EGFR-expressing tumor cell, triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the cancer cell.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Similarly, this compound facilitates the engulfment and destruction of EGFR-positive tumor cells by macrophages through CD16A-mediated phagocytosis.

Crucially, this compound's efficacy is not dependent on inhibiting EGFR signaling pathways. This allows it to be effective against tumors with downstream mutations in pathways like KRAS and BRAF, which typically confer resistance to EGFR-targeting tyrosine kinase inhibitors (TKIs) and some monoclonal antibodies. Preclinical data have shown that this compound's activity is independent of EGFR expression levels.

Quantitative Data Summary

Preclinical In Vitro Potency

The potency of this compound in mediating ADCC has been evaluated across a panel of EGFR-expressing tumor cell lines. The half-maximal effective concentration (EC50) values demonstrate potent activity in the picomolar range.

| Cell Line | Tumor Type | EGFR Expression (SABC*) | KRAS/BRAF Status | This compound ADCC EC50 (pM) |

| Various | Multiple | Not specified | Mutated and Wild-Type | 0.7 ± 0.4 to 47.7 ± 19.0 |

*SABC: Standard Antibody Binding Capacity, a measure of cell surface antigen density.

Preclinical In Vivo Efficacy

In vivo studies in humanized mouse models have demonstrated the anti-tumor efficacy of this compound.

| Model | Tumor Type | Treatment | Dosage | Outcome |

| hu-NOG mice | A-431 (human epidermoid carcinoma) | This compound | 5, 15, and 45 mg/kg i.v. | Dose-dependent tumor growth inhibition |

Clinical Trial Efficacy (Monotherapy and Combination)

Clinical trials have evaluated this compound as both a monotherapy and in combination with other agents, such as the anti-PD-L1 antibody atezolizumab.

This compound Monotherapy (Phase 1/2a, NCT04259450)

| Patient Population | Number of Patients | Best Objective Response |

| EGFR-expressing solid tumors (heavily pretreated) | 35 | Stable Disease in 10 patients |

| EGFR mutant NSCLC | 15 | 2 confirmed partial responses, 5 stable disease |

| EGFR+ Colorectal Cancer | 16 | 1 confirmed stable disease with tumor reduction |

This compound in Combination with Atezolizumab (Phase 1/2a, NCT05109442)

| Patient Population | Number of Evaluable Patients | Confirmed Complete Response (CR) | Partial Responses (PRs) | Stable Disease (SD) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| EGFR wild-type NSCLC (progressed on anti-PD-L1 and chemotherapy) | 15 | 1 | 3 | 7 | 73.3% | 5.9 months |

| EGFR-WT NSCLC (failed prior CPI and chemotherapy) | 35 | 1 | 7 | Not specified | 77% | 5.5 months |

Experimental Protocols

In Vitro ADCC Assay

Objective: To determine the potency and efficacy of this compound in mediating NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.

Methodology:

-

Effector Cells: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. NK cells are then enriched from this population.

-

Target Cells: A panel of EGFR-expressing tumor cell lines (e.g., various origins with different EGFR expression levels and KRAS/BRAF mutation status) are cultured.

-

Labeling: Target cells are labeled with a fluorescent dye, such as calcein-AM, which is retained by live cells.

-

Co-culture: Labeled target cells are co-cultured with NK cells at a specific effector-to-target (E:T) ratio (e.g., 0.3:1).

-

Treatment: Increasing concentrations of this compound are added to the co-culture. Control antibodies (e.g., anti-RSV/CD16A) are used as negative controls.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).

-

Measurement of Lysis: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader. The percentage of specific lysis is calculated relative to spontaneous and maximum release controls.

-

Data Analysis: The EC50 values are determined by plotting the percentage of specific lysis against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro ADCP Assay

Objective: To assess the ability of this compound to induce macrophage-mediated phagocytosis of EGFR-expressing tumor cells.

Methodology:

-

Effector Cells: Human macrophages are generated from healthy donor PBMCs by in vitro culture in the presence of macrophage colony-stimulating factor (M-CSF).

-

Target Cells: EGFR-expressing tumor cells are labeled with a fluorescent dye like CMFDA.

-

Co-culture: Labeled target cells are co-cultured with macrophages at a specific E:T ratio (e.g., 5:1).

-

Treatment: this compound or control antibodies are added at various concentrations.

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours).

-

Analysis by Flow Cytometry: Phagocytosis is quantified by flow cytometry, measuring the percentage of macrophages that have engulfed the fluorescently labeled tumor cells (i.e., double-positive for a macrophage marker like CD11b and the target cell label).

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., humanized hIL-15 boosted NOG mice) are used, which can accept human tumor xenografts and have functional human immune cells.

-

Tumor Implantation: Human tumor cells (e.g., A-431) are subcutaneously inoculated into the mice.

-

Treatment Initiation: When tumors reach a specific volume (e.g., 50-100 mm³), treatment with this compound or a vehicle control is initiated.

-

Dosing Regimen: this compound is administered intravenously (i.v.) at different dose levels (e.g., 5, 15, and 45 mg/kg) on a weekly schedule.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth curves of the different treatment groups are compared.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for analysis of immune cell infiltration by techniques such as fluorescence-activated cell sorting (FACS).

Phase 1/2a Clinical Trial Design (Combination Therapy)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with atezolizumab in patients with advanced EGFR-expressing solid tumors.

Methodology (NCT05109442):

-

Study Design: An open-label, non-randomized, multicenter, dose-escalation (Phase 1) and dose-expansion (Phase 2a) study.

-

Patient Population: Patients with advanced, histologically confirmed EGFR-positive malignancies who have progressed after prior therapies.

-

Treatment Regimen:

-

Safety Lead-in: A single dose of this compound is administered 7 days before the first combination treatment.

-

Dose Escalation (Phase 1): A traditional 3+3 design is used to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound. Escalating doses of this compound are given as weekly intravenous infusions, while atezolizumab is administered at a fixed dose (e.g., 840 mg) biweekly.

-

Dose Expansion (Phase 2a): The RP2D of this compound in combination with atezolizumab is further evaluated in specific tumor cohorts.

-

-

Endpoints:

-

Primary Endpoints: Dose-limiting toxicities (Phase 1) and overall response rate (ORR) per RECIST v1.1 (Phase 2a).

-

Secondary Endpoints: Safety, pharmacokinetics, immunogenicity, progression-free survival (PFS), duration of response (DOR), and disease control rate (DCR).

-

-

Tumor Assessments: Tumor responses are assessed at baseline and at regular intervals during treatment.

Visualizations

Caption: this compound bridges innate immune cells and tumor cells.

Caption: Workflow for an in vitro ADCC assay.

References

Unlocking the Innate Immune System: An In-depth Technical Guide to the Therapeutic Potential of AFM24

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of AFM24, a novel tetravalent, bispecific innate cell engager (ICE®) designed to redirect the immune system against Epidermal Growth Factor Receptor (EGFR)-expressing solid tumors. By engaging CD16A on natural killer (NK) cells and macrophages, this compound offers a distinct mechanism of action with the potential to overcome limitations of current EGFR-targeted therapies.

Core Mechanism of Action: A Dual Approach to Tumor Cell Lysis

This compound is engineered to simultaneously bind to EGFR on tumor cells and the activating receptor CD16A on innate immune cells, primarily NK cells and macrophages.[1][2] This dual engagement effectively forms a cytotoxic synapse, leading to tumor cell destruction through two primary mechanisms:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Upon binding to CD16A on NK cells, this compound triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the targeted tumor cells.[3][4]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): By engaging CD16A on macrophages, this compound opsonizes tumor cells, marking them for engulfment and destruction by these phagocytic immune cells.[3]

A key feature of this compound is its ability to activate the immune system irrespective of EGFR mutational status (e.g., KRAS, BRAF), a common resistance mechanism to EGFR-targeted tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its binding affinities, in vitro potency, and clinical activity.

Preclinical Data

Table 1: Binding Affinity of this compound

| Target Cell/Protein | Dissociation Constant (KD) | Measurement Method | Reference |

| Human NK Cells (CD16A) | 6.2 ± 2.0 nM | Flow Cytometry | |

| Human Macrophages (CD16A) | 13.4 ± 11.2 nM | Flow Cytometry | |

| DK-MG (Glioma) Cells (EGFR) | 2.6 ± 1.2 nM | Flow Cytometry | |

| HCT-116 (Colorectal) Cells (EGFR) | 89.8 ± 63 nM | Flow Cytometry |

Table 2: In Vitro Cytotoxicity of this compound (ADCC)

| Target Cell Line | EGFR Expression | KRAS/BRAF Status | EC50 (pM) | Reference |

| DK-MG (Glioma) | High | Wild-type | 0.7 ± 0.4 | |

| A-431 (Squamous) | High | Wild-type | 1.9 ± 1.5 | |

| HCT-116 (Colorectal) | Low | KRAS G13D | 3.3 | |

| LoVo (Colorectal) | Intermediate | KRAS G13D, BRAF V600E | 3.4 ± 0.6 | |

| COLO 205 (Colorectal) | Intermediate | BRAF V600E | 30.4 ± 25.6 |

Table 3: In Vitro Phagocytic Activity of this compound (ADCP)

| Target Cell Line | Fold Increase in Phagocytosis (vs. no antibody) | Reference |

| DK-MG (EGFRhigh) | 7.1 | |

| HCT-116 (EGFRlow, KRAS mutant) | 11.7 |

Clinical Data

Table 4: Clinical Activity of this compound Monotherapy (this compound-101 Study)

| Indication | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| EGFR-mutant NSCLC | 15 | 13% (2 Partial Responses) | 47% (5 Stable Disease) | |

| Colorectal Cancer (Stage 4) | 16 | 0% | 1 patient with stable disease |

Table 5: Clinical Activity of this compound in Combination with Atezolizumab (this compound-102 Study)

| Indication | Number of Patients | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| EGFR wild-type NSCLC | 17 | 23.5% (4 Objective Responses) | 71% | 5.9 months | |

| EGFR-mutant NSCLC | 13 (response-evaluable) | 30.8% (4 Objective Responses) | Not Reported | Not Reported |

Detailed Experimental Protocols

Binding Affinity Measurement by Flow Cytometry

Objective: To determine the apparent binding affinity (KD) of this compound to CD16A on immune cells and EGFR on tumor cells.

Materials:

-

This compound antibody

-

Control antibodies (e.g., anti-RSV/CD16A, anti-EGFR/RSV)

-

Target cells: Enriched primary human NK cells, in vitro differentiated human macrophages, or various EGFR-expressing tumor cell lines.

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Fluorescently labeled secondary antibody (if this compound is not directly labeled)

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest and wash the target cells, then resuspend in flow cytometry buffer to a concentration of 1-2 x 106 cells/mL.

-

Antibody Dilution: Prepare a serial dilution of this compound and control antibodies in flow cytometry buffer.

-

Incubation: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted antibodies to the respective wells.

-

Binding: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for antibody binding.

-

Washing: Centrifuge the plate and wash the cells twice with cold flow cytometry buffer to remove unbound antibody.

-

Secondary Antibody Staining (if applicable): If this compound is not directly labeled, resuspend the cells in a solution containing a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Final Wash: Wash the cells twice with cold flow cytometry buffer.

-

Data Acquisition: Resuspend the cells in flow cytometry buffer and acquire data on a flow cytometer.

-

Data Analysis: The median fluorescence intensity (MFI) is plotted against the antibody concentration. The KD value is calculated using non-linear regression analysis (e.g., one-site specific binding model) in appropriate software (e.g., GraphPad Prism).

In Vitro ADCC Assay

Objective: To measure the ability of this compound to induce NK cell-mediated cytotoxicity against EGFR-expressing tumor cells.

Materials:

-

This compound antibody

-

Target tumor cells (e.g., SW-982, Panc 08.13)

-

Effector cells: Primary human NK cells isolated from peripheral blood mononuclear cells (PBMCs)

-

Calcein-AM (or other cytotoxicity marker)

-

Assay medium (e.g., RPMI 1640 with 10% FBS)

-

96-well plates

-

Fluorescence plate reader

Protocol:

-

Target Cell Labeling: Label the target tumor cells with Calcein-AM according to the manufacturer's instructions. This fluorescent dye is retained in the cytoplasm of live cells and released upon cell lysis.

-

Cell Plating: Plate the labeled target cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Effector Cell Preparation: Isolate and prepare primary human NK cells.

-

Co-culture: Add the NK cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 5:1).

-

Antibody Addition: Add serial dilutions of this compound or control antibodies to the co-culture.

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader.

-

Data Analysis:

-

Spontaneous Release: Fluorescence from wells with target cells and medium only.

-

Maximum Release: Fluorescence from wells with target cells lysed with a detergent (e.g., Triton X-100).

-

Percent Specific Lysis Calculation:

-

The EC50 values are determined by plotting the percent specific lysis against the antibody concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

In Vitro ADCP Assay

Objective: To assess the ability of this compound to mediate macrophage phagocytosis of EGFR-expressing tumor cells.

Materials:

-

This compound antibody

-

Target tumor cells (e.g., DK-MG, HCT-116)

-

Effector cells: Human macrophages differentiated from peripheral blood monocytes.

-

Fluorescent dye for labeling target cells (e.g., CMFDA)

-

Assay medium

-

96-well plates

-

Flow cytometer

Protocol:

-

Macrophage Differentiation: Isolate monocytes from human PBMCs and differentiate them into macrophages using M-CSF.

-

Target Cell Labeling: Label the target tumor cells with a fluorescent dye like CMFDA.

-

Co-culture: Co-culture the labeled target cells with the macrophages at a specific E:T ratio (e.g., 5:1) in a 96-well plate.

-

Antibody Addition: Add this compound or control antibodies at various concentrations to the co-culture.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for phagocytosis.

-

Sample Preparation for Flow Cytometry: Gently harvest the cells. Stain the macrophages with a fluorescently labeled antibody against a macrophage-specific marker (e.g., CD11b) that is different from the target cell label.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Phagocytosis is quantified as the percentage of macrophages that are double-positive for the macrophage marker and the target cell label. The results are often expressed as a phagocytic score or fold increase over the no-antibody control.

Mandatory Visualizations

Signaling Pathway Diagram

This compound Mechanism of Action

Experimental Workflow Diagram

In Vitro ADCC Assay Workflow

Logical Relationship Diagram

This compound Development Pathway

References

Methodological & Application

AFM24 Phase 1/2a Clinical Trial: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design and protocols for the investigational innate cell engager, AFM24. The information is compiled from publicly available clinical trial information and publications.

Introduction to this compound

This compound is a first-in-class, tetravalent, bispecific antibody that engages the innate immune system to fight tumors. It is designed to bind to CD16A on natural killer (NK) cells and macrophages, and to the epidermal growth factor receptor (EGFR) on tumor cells.[1] This dual-targeting mechanism redirects the cytotoxic activity of NK cells and the phagocytic activity of macrophages towards EGFR-expressing cancer cells, inducing antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), respectively.[1]

Mechanism of Action: this compound Signaling Pathway

This compound's primary mode of action is to bridge innate immune cells with tumor cells, leading to tumor cell destruction. Unlike traditional EGFR inhibitors, this compound's activity is independent of EGFR signaling pathway inhibition.

Caption: Mechanism of action of this compound, an innate cell engager.

Phase 1/2a Clinical Trial Designs

This compound has been evaluated in several Phase 1/2a clinical trials, both as a monotherapy and in combination with other anti-cancer agents. These trials follow a similar structure, beginning with a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to evaluate the efficacy and safety in specific patient cohorts.

Key Clinical Trials:

-

NCT04259450: A study of this compound monotherapy in patients with advanced solid cancers.[2]

-

NCT05109442: A study of this compound in combination with atezolizumab (an anti-PD-L1 inhibitor) in patients with advanced or metastatic EGFR-expressing cancers.[3][4]

-

NCT05099549: A study of this compound in combination with SNK01 (autologous natural killer cells) in patients with advanced/metastatic EGFR-expressing cancers.

Phase 1 Dose Escalation Design

The dose-escalation phase of these trials typically follows a standard 3+3 design to identify the MTD/RP2D.

Caption: Standard 3+3 Dose Escalation Design Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound Phase 1/2a clinical trials.

Table 1: Dose Escalation and Recommended Phase 2 Dose (RP2D)

| Clinical Trial | Investigational Agent(s) | Phase 1 Dose Escalation Cohorts (this compound) | Recommended Phase 2 Dose (RP2D) of this compound |

| NCT04259450 | This compound Monotherapy | 14 mg, 40 mg, 80 mg, 160 mg, 320 mg, 480 mg, 720 mg | 480 mg weekly |

| NCT05109442 | This compound + Atezolizumab | Starting dose: 160 mg; Escalation to 480 mg | 480 mg weekly |

| NCT05099549 | This compound + SNK01 | 160 mg, 480 mg | Not yet established |

Table 2: Dosing of Combination Agents

| Clinical Trial | Combination Agent | Dosing Regimen |

| NCT05109442 | Atezolizumab | 840 mg intravenously every two weeks |

| NCT05099549 | SNK01 (Autologous NK Cells) | 4.0 x 10⁹ cells intravenously weekly |

Table 3: Patient Population and Eligibility Criteria

| Criteria | Details |

| Age | ≥ 18 years |

| Tumor Type | Advanced or metastatic solid tumors known to express EGFR |

| EGFR Expression | Histological or cytological staining of EGFR in >1% of tumor cells |

| Prior Treatment | Disease progression after at least one prior line of therapy |

| Performance Status | ECOG Performance Status of 0 or 1 |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: Tumor Assessment and Response Evaluation

Objective: To evaluate the anti-tumor activity of this compound alone or in combination with other agents.

Methodology:

-

Imaging Modality: Computed tomography (CT) is the preferred imaging modality. Baseline scans should be performed within 4 weeks prior to the start of treatment.

-

Scan Schedule: Tumor assessments are performed at baseline and then at regular intervals, typically every 8 weeks for the first year, and every 12 weeks thereafter.

-

Response Criteria: Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

-

Target Lesions: Up to a maximum of 5 target lesions, with a maximum of 2 per organ, are selected for measurement. The sum of the longest diameters (SLD) of all target lesions is calculated.

-

Non-Target Lesions: All other lesions are identified as non-target lesions and are followed for unequivocal progression.

-

Response Categories:

-

Complete Response (CR): Disappearance of all target lesions.

-

Partial Response (PR): At least a 30% decrease in the SLD of target lesions, taking as reference the baseline SLD.

-

Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum on study (nadir), and an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

-

-

Confirmation: A response of CR or PR requires confirmation by a subsequent tumor assessment at least 4 weeks later.

Caption: RECIST v1.1 Tumor Response Assessment Workflow.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Objective: To evaluate the pharmacokinetic and pharmacodynamic profiles of this compound.

Methodology:

-

Sample Collection: Blood samples are collected at pre-specified time points before, during, and after this compound infusion.

-

Pharmacokinetic (PK) Analysis:

-

Assay: Serum concentrations of this compound are determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

Parameters: Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2) are calculated.

-

-

Pharmacodynamic (PD) Analysis:

-

Receptor Occupancy: CD16A receptor occupancy on NK cells is measured by flow cytometry to assess the extent of target engagement.

-

Biomarker Analysis: Changes in the levels of cytokines (e.g., IL-6) and other immune-related biomarkers in the blood are measured using multiplex immunoassays. Paired tumor biopsies may be taken to analyze the tumor microenvironment for immune cell infiltration and activation.

-

Protocol 3: Safety and Tolerability Assessment

Objective: To monitor and evaluate the safety and tolerability of this compound.

Methodology:

-

Adverse Event (AE) Monitoring: All adverse events are recorded and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

-

Dose-Limiting Toxicity (DLT) Assessment: In the dose-escalation phase, DLTs are assessed during the first cycle of treatment. A DLT is typically a severe, treatment-related adverse event that is considered unacceptable.

-

Laboratory Tests: Hematology and clinical chemistry parameters are monitored regularly.

-

Physical Examinations: Regular physical examinations are conducted.

-

Immunogenicity: The development of anti-drug antibodies (ADAs) against this compound is assessed.